

# CGS 21680 sodium salt versus NECA in A2A receptor activation

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## Compound of Interest

Compound Name: CGS 21680 sodium

Cat. No.: B15551045

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## An Objective Comparison of CGS 21680 and NECA for A2A Adenosine Receptor Activation

For researchers investigating the A2A adenosine receptor (A2AR), a Gs-protein coupled receptor crucial in regulating inflammation, neurotransmission, and cardiovascular function, the choice of agonist is a critical experimental parameter. This guide provides a detailed, data-driven comparison of two widely used A2AR agonists: **CGS 21680 sodium** salt and 5'-N-Ethylcarboxamidoadenosine (NECA). While both compounds effectively activate the A2A receptor, they possess distinct profiles in terms of selectivity, potency, and application.

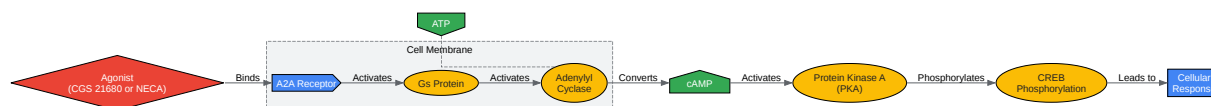
## Key Distinctions at a Glance

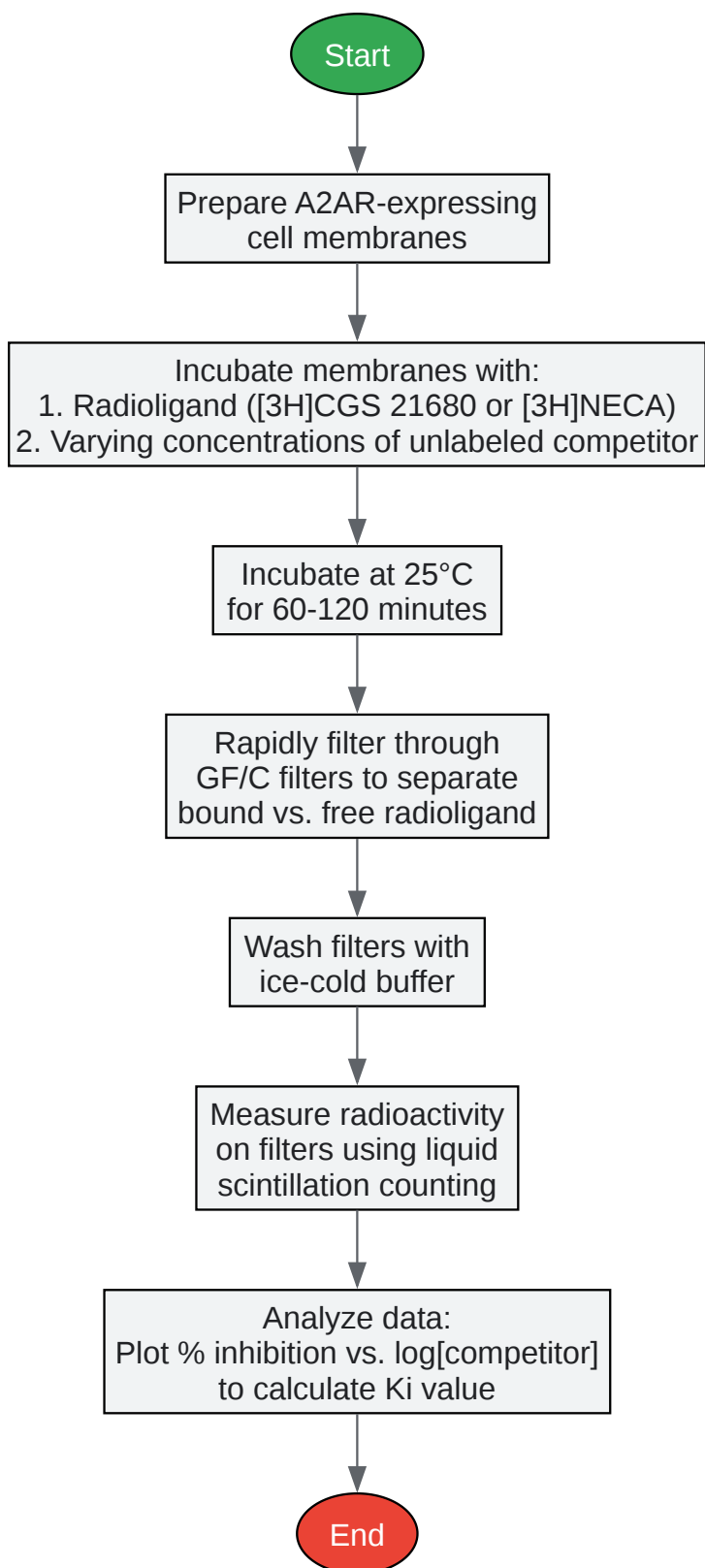
- CGS 21680 is renowned for its high selectivity for the A2A receptor, particularly in rat models, making it a valuable tool for isolating A2AR-specific effects.<sup>[1][2]</sup>
- NECA is a high-affinity, non-selective adenosine receptor agonist, exhibiting potent activity at all four adenosine receptor subtypes (A1, A2A, A2B, A3).<sup>[3]</sup> Its broad activity profile makes it a powerful reference agonist but requires careful interpretation in systems expressing multiple receptor subtypes.

## A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist initiates a canonical Gs-protein signaling cascade. The agonist binds to the receptor, causing a conformational change that activates the associated Gs protein. The G $\alpha$ s subunit then stimulates adenylyl cyclase (AC), which catalyzes

the conversion of ATP into the second messenger, cyclic AMP (cAMP).[4][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), ultimately modulating cellular responses such as inflammation and immunosuppression.[6][7]





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